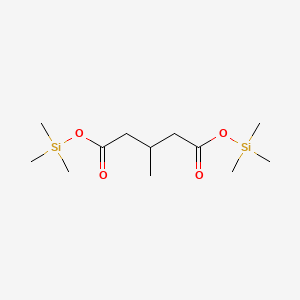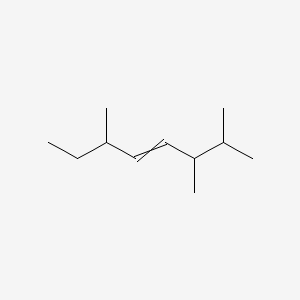
N-ethyl-3-methoxy-N-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-3-methoxy-N-(trifluoromethyl)aniline is an organic compound characterized by the presence of an ethyl group, a methoxy group, and a trifluoromethyl group attached to an aniline backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the reaction of N-ethyl aniline with trifluoroacetic anhydride, which introduces the trifluoromethyl group through acylation . The reaction conditions often involve the use of dry solvents and anhydrous conditions to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve a one-pot synthesis approach, where the trifluoromethyl group is introduced using reagents such as sodium trifluoromethanesulfinate (CF3SO2Na) in the presence of a catalyst like silver fluoride (AgF) and triphenylphosphine (PPh3) in acetonitrile . This method is efficient and scalable, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: N-ethyl-3-methoxy-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) or chlorinating agents can be used for halogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or other functional groups onto the aromatic ring .
Wissenschaftliche Forschungsanwendungen
N-ethyl-3-methoxy-N-(trifluoromethyl)aniline has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of N-ethyl-3-methoxy-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
N-methyl-3-(trifluoromethyl)aniline: Similar structure but with a methyl group instead of an ethyl group.
2-methoxy-5-(trifluoromethyl)aniline: Differently substituted aniline with methoxy and trifluoromethyl groups at different positions.
Uniqueness: N-ethyl-3-methoxy-N-(trifluoromethyl)aniline is unique due to the specific combination of its substituents, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group significantly enhances its stability and lipophilicity, making it valuable in various applications .
Eigenschaften
Molekularformel |
C10H12F3NO |
|---|---|
Molekulargewicht |
219.20 g/mol |
IUPAC-Name |
N-ethyl-3-methoxy-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C10H12F3NO/c1-3-14(10(11,12)13)8-5-4-6-9(7-8)15-2/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
INRMNMRWSQQTLM-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1=CC(=CC=C1)OC)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





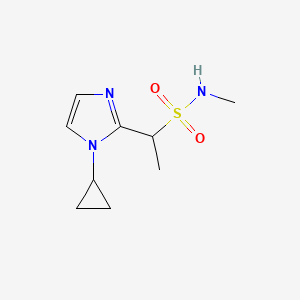
![[2-(Aminomethyl)-4-methylphenyl]methanol](/img/structure/B13950062.png)
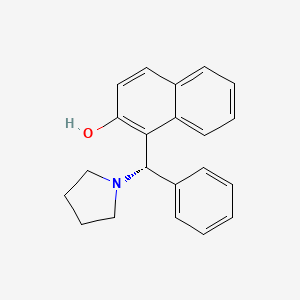
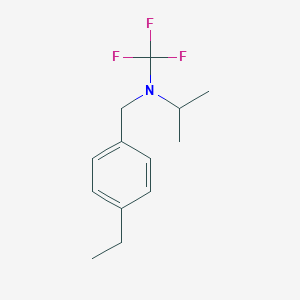
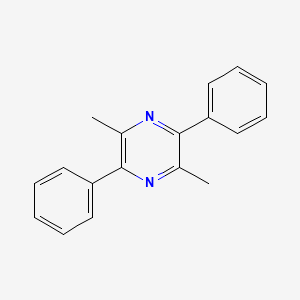
![1H-Thiopyrano[3,2-D]pyrimidine](/img/structure/B13950092.png)
![3-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one](/img/structure/B13950093.png)
